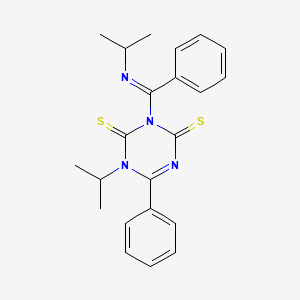
1-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of compounds related to "1-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one" often involves multi-step organic synthesis processes, including the use of dibromo precursors, sulfonyl chlorides, and cyclization reactions. For instance, 2,3-dibromo-1-(phenylsulfonyl)-1-propene is utilized as a versatile reagent for the synthesis of furans and cyclopentenones, illustrating the complex nature of synthesizing these types of compounds (Watterson et al., 2003). Another example includes the preparation of piperidine derivatives through the treatment of substituted benzhydryl chlorides followed by N-sulfonation, showcasing the diversity of synthetic routes (Vinaya et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized by complex arrangements of atoms, including furan rings, sulfonyl groups, and piperidine moieties. X-ray crystallography and spectroscopic techniques such as NMR and IR are commonly employed to elucidate these structures. For example, the molecular structure of a related compound, [1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl}-diphenyl-methanol, was confirmed through X-ray diffraction studies, highlighting the chair conformation of the piperidine ring and the distorted tetrahedral geometry around the sulfur atom (Naveen et al., 2015).
Chemical Reactions and Properties
The chemical reactions involving "1-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one" and similar compounds can be diverse, including cyclization, sulfonation, and reactions with various reagents to form new bonds or functional groups. These reactions are crucial for modifying the chemical structure and properties of the compounds for specific applications. The synthesis and reactions of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine, as an example, demonstrate the complexity and versatility of the chemical reactions these compounds can undergo (Bradiaková et al., 2008).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and functional groups. These properties are critical for determining the compound's suitability for specific scientific or industrial applications. Investigations into the crystal and molecular structure of related compounds provide valuable insights into their physical characteristics and potential applications.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological targets, are essential for understanding the compound's potential uses. Studies on the synthesis, spectral analysis, and biological evaluation of related compounds reveal significant insights into their chemical properties and potential for use in various applications, such as glycosidase inhibitors or antimicrobial agents (Khalid et al., 2016).
Eigenschaften
IUPAC Name |
1-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]-3-(4-methylsulfonylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO6S2/c1-28(23,24)18-7-4-16(5-8-18)6-9-20(22)21-12-10-19(11-13-21)29(25,26)15-17-3-2-14-27-17/h2-5,7-8,14,19H,6,9-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLMRTRIXVJUSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

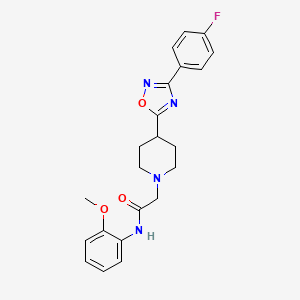
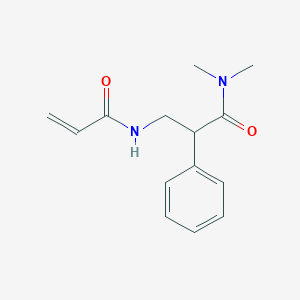
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2489078.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2489079.png)
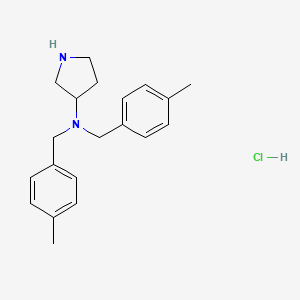
![(4-Bromo-2-fluorophenyl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2489082.png)
![2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]propanoic acid](/img/structure/B2489085.png)
![N-[4-({[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}sulfamoyl)phenyl]acetamide](/img/structure/B2489086.png)
![5-(benzo[d][1,3]dioxol-5-yl)-N-(2-bromo-4,6-difluorophenyl)isoxazole-3-carboxamide](/img/structure/B2489087.png)
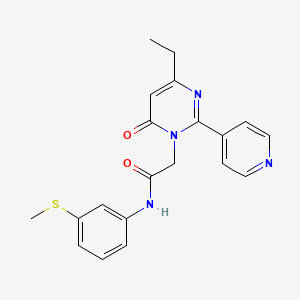
![N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2489090.png)

